molecular formula C29H27NO7 B2478685 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one CAS No. 486450-18-4

3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

Cat. No. B2478685
CAS RN: 486450-18-4
M. Wt: 501.535
InChI Key: GYMBEBCSPLQCGD-UHFFFAOYSA-N
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Description

This compound is also known as CIQ . It is a selective NR2C/NR2D-containing NMDA potentiator . The compound has a molecular formula of C26H26ClNO5 and a molecular weight of 467.94 .


Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroisoquinoline core, which is substituted with methoxy groups at the 6 and 7 positions and a (4-methoxyphenoxy)methyl group at the 1 position .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in [4+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at concentrations greater than 10 mg/mL when warmed to 60°C . The predicted boiling point is 635.8±55.0 °C and the predicted density is 1.238±0.06 g/cm3 .

Scientific Research Applications

Chemical Transformations and Structural Analysis

Research on tetrahydroisoquinoline derivatives often focuses on chemical transformations and structural analysis. For example, the synthesis and structural elucidation of optically active diaryl tetrahydroisoquinoline derivatives have been explored, emphasizing their stereochemistry and potential as catalysts due to specific conformational properties (Naicker et al., 2011). Similarly, the partial O-demethylation of aromatic-substituted dihydroisoquinolines has been studied, showing how controlled acid hydrolysis can modify the methoxy groups, which could be relevant for derivatives of the compound (Brossi & Teitel, 1970).

Biological Applications and Mechanistic Insights

Some tetrahydroisoquinoline derivatives have been investigated for their biological properties, such as inhibiting ABCB1 activity, a characteristic important in overcoming drug resistance in cancer therapy. These studies demonstrate the relevance of specific structural features for biological activity, which might extend to the compound (Colabufo et al., 2008). Moreover, the synthesis and evaluation of tetrahydroisoquinoline derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels provide insights into the neuropharmacological potential of such compounds (Graulich et al., 2006).

Metabolic Pathways and Synthesis

The metabolism and synthetic pathways of compounds with complex structures like 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can also be of significant interest. For instance, studies on the metabolism of new P-glycoprotein inhibitors reveal how structural modifications can affect metabolic pathways, which is crucial for designing compounds with desired pharmacokinetic properties (Paek et al., 2006).

Safety and Hazards

The compound is classified under the GHS09 hazard code, indicating that it is hazardous to the aquatic environment . The safety statements associated with this compound are S60 and S61, which recommend that this material and its container should be disposed of as hazardous waste, and that release to the environment should be avoided .

Future Directions

The compound CIQ has been identified as a critical NMDAR subunit for extinction learning and reveals a form of GluN2D-dependent metaplasticity that is associated with extinction in the cerebellum . This suggests potential future research directions in the field of neuroscience, particularly in understanding the mechanisms of learning and memory.

properties

IUPAC Name

3-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-33-20-8-10-21(11-9-20)36-17-24-22-16-27(35-3)26(34-2)15-18(22)12-13-30(24)28(31)23-14-19-6-4-5-7-25(19)37-29(23)32/h4-11,14-16,24H,12-13,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMBEBCSPLQCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one

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